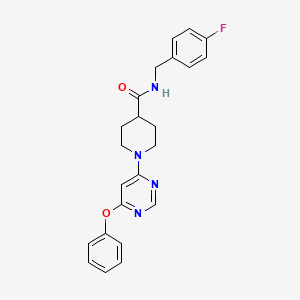

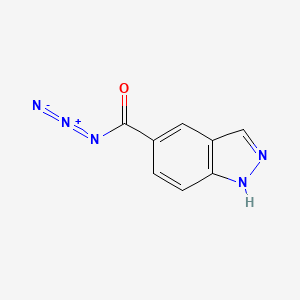

2-溴-N-(5-((2-氧代-2-(对甲苯氨基)乙基)硫代)-1,3,4-噻二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

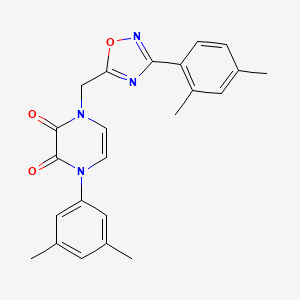

The compound "2-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" is a derivative of benzamide with potential biological activity. Benzamide derivatives are known to possess a wide range of biological properties, including anticancer activity. The presence of a thiadiazole scaffold within the structure is significant, as thiadiazole and its derivatives are associated with various pharmacological activities .

Synthesis Analysis

The synthesis of benzamide derivatives with thiadiazole scaffolds can be performed using microwave-assisted, solvent-free methods, which are considered to be more environmentally friendly and efficient compared to traditional synthesis methods. In one study, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, and their structures were confirmed using IR, NMR, mass spectral study, and elemental analysis . Another approach involves a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, which yields N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives with high efficiency .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety coupled with a thiadiazole scaffold. The structural confirmation is typically achieved through various spectroscopic techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. These techniques provide detailed information about the molecular framework and the substitution patterns on the thiadiazole ring .

Chemical Reactions Analysis

Benzamide derivatives with thiadiazole scaffolds can undergo various chemical reactions, depending on the functional groups present in the molecule. For instance, Schiff's bases containing a thiadiazole scaffold can be synthesized by reacting with appropriate pharmacophores. The reactivity of these compounds can be further modified by introducing different substituents, which can influence their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The synthesized compounds are often evaluated for their drug-like behavior using computational tools to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These predictions are crucial for assessing the potential of these compounds as oral drugs .

Biological Activity and Case Studies

Benzamide derivatives with a thiadiazole scaffold have been evaluated for their in vitro anticancer activity against various human cancer cell lines. Compounds from the synthesized series have shown promising anticancer activity, with some exhibiting GI50 values comparable to the standard drug Adriamycin. Molecular docking studies are performed to predict the probable mechanism of action, and the most promising anticancer agents from the series have been identified . Although the specific compound "2-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" has not been explicitly mentioned in the provided papers, the general findings suggest that similar compounds could also exhibit significant biological activity.

科学研究应用

抗肿瘤和抗氧化剂应用

已经合成并评估了源自1,3,4-噻二唑的化合物(包括与所讨论化合物相似的结构)作为抗肿瘤和抗氧化剂的潜力。这些化合物是通过与α,β-不饱和羰基化合物、杂环和/或芳香醛以及巯基乙酸的反应获得的,从而产生了一系列衍生物,包括苯甲酰胺、双吡唑衍生物和噻唑烷酮。此类化合物在抗肿瘤活性评估中显示出有希望的结果 (Hamama 等人,2013).

杀线虫活性

合成了具有1,3,4-噻二唑酰胺部分的新型1,2,4-恶二唑衍生物,并探索了它们的杀线虫活性,对松材线虫表现出显着的潜力。这些化合物,包括与指定化学物质相似的衍生物,与市售杀线虫剂相比表现出更高的死亡率,表明它们作为开发新型杀线虫剂的先导化合物具有价值 (Liu 等人,2022).

抗菌和驱虫活性

噻二唑的衍生物也已被合成并测试了它们的抗菌、抗真菌和驱虫活性。这些研究扩展了噻二唑衍生物的潜在应用范围,包括与目标化合物相似的衍生物,用于解决各种微生物和寄生虫感染 (Srivastava 等人,2005).

缓蚀

进一步扩展其应用范围,噻二唑衍生物已被确认为氯化物溶液中碳钢的有效缓蚀剂。这些衍生物,包括与目标化合物类似的结构,已证明其在保护金属表面免受腐蚀方面的功效,可能为工业腐蚀防护提供新的解决方案 (Heakal 等人,2011).

作用机制

未来方向

属性

IUPAC Name |

2-bromo-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O2S2/c1-11-6-8-12(9-7-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXXDTJEQFSJMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide](/img/structure/B2507159.png)

![N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2507166.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2507167.png)